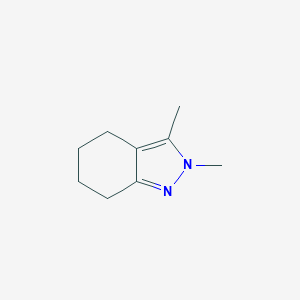
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole, also known as DTI, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTI is a bicyclic compound that contains both an indazole and a tetrahydrofuran ring system. Its unique structure makes it an interesting target for chemical synthesis and biological evaluation.
作用机制
The exact mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In neuroprotection research, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunomodulation research, this compound has been shown to enhance the activity of natural killer cells by activating the JAK-STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation, which are both implicated in neurodegenerative diseases. In immunomodulation research, this compound has been shown to enhance the activity of natural killer cells and promote the production of cytokines, which are involved in the immune response.
实验室实验的优点和局限性
One advantage of using 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are many potential future directions for research on 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives. Some possible areas of focus include:
1. Further investigation of the mechanism of action of this compound in cancer cells, including the identification of downstream targets of the caspase cascade.
2. Exploration of the potential use of this compound as a neuroprotective agent in animal models of neurodegenerative diseases.
3. Investigation of the immunomodulatory effects of this compound in animal models of autoimmune diseases.
4. Synthesis and evaluation of novel this compound derivatives with improved solubility and bioavailability.
5. Development of new synthetic methods for this compound and its derivatives, with a focus on greener and more sustainable approaches.
合成方法
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. Both of these methods have been used to synthesize this compound and its derivatives.
科学研究应用
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has shown promise in a variety of scientific research applications, including as a potential anticancer agent, a neuroprotective agent, and a modulator of the immune system. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection research, this compound has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In immunomodulation research, this compound has been shown to enhance the activity of natural killer cells and promote the production of cytokines.
属性
| 155935-26-5 | |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H2,1-2H3 |
InChI 键 |
NHTFHOKKWNDJCK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCCC2=NN1C |
规范 SMILES |
CC1=C2CCCCC2=NN1C |
同义词 |
2H-Indazole, 4,5,6,7-tetrahydro-2,3-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



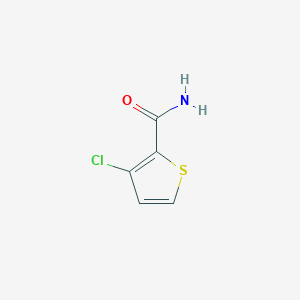


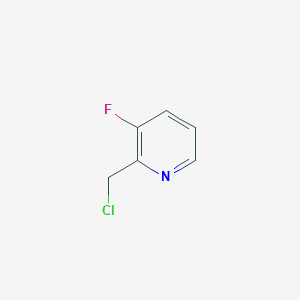

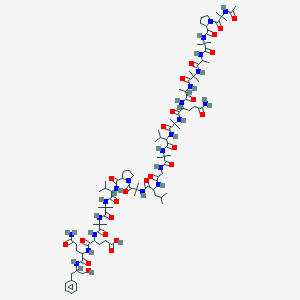
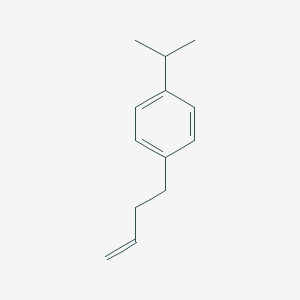
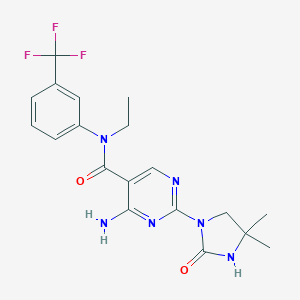
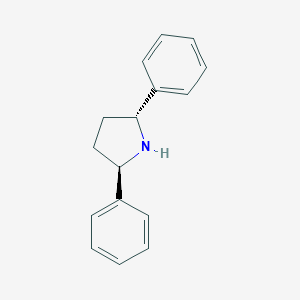
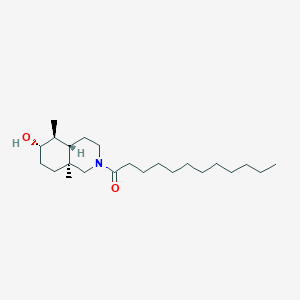
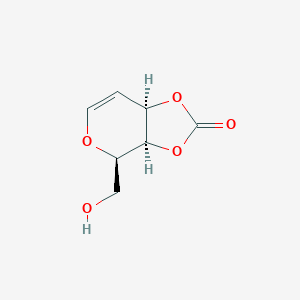
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)

